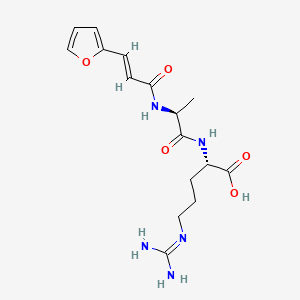

FA-Ala-Arg

Description

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMXOYCJJRUPKZ-RIVSHMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76079-06-6 | |

| Record name | Furylacryloylalanylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Furylacryloyl-Alanyl-Arginine (FA-Ala-Arg)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Furylacryloyl-Alanyl-Arginine (FA-Ala-Arg-OH). This specialty peptide, identified by the CAS number 76079-06-6, has garnered interest in biochemical and pharmaceutical research due to its role as a chromogenic substrate for carboxypeptidases and its potential to influence nitric oxide production. This document consolidates available data on its chemical characteristics, provides insights into its synthesis and biological functions, and outlines experimental methodologies where information is available.

Chemical Structure and Properties

This compound-OH is a tripeptide derivative characterized by an N-terminal furylacryloyl group attached to an alanyl-arginine dipeptide. This modification allows for spectrophotometric monitoring of its enzymatic cleavage.

Chemical Structure:

-

IUPAC Name: (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid[][2]

-

Synonyms: Furylacryloylalanylarginine, this compound, Furylacryloyl-ala-arg[][2][3]

-

SMILES: C--INVALID-LINK--N)C(=O)O">C@@HNC(=O)/C=C/C1=CC=CO1[2][4]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound-OH is presented in Table 1.

| Property | Value | Source |

| CAS Number | 76079-06-6 | [][4][5] |

| Molecular Weight | 365.38 g/mol | [][2][4] |

| Appearance | Yellowish Powder | [] |

| Storage Conditions | Store at -15°C | [4] |

Synthesis

General Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A generalized workflow for the synthesis of a peptide like this compound-OH would involve:

-

Resin Preparation: Starting with an arginine-loaded resin, typically with the side chain guanidino group protected (e.g., with Pbf).

-

Amino Acid Coupling: The next amino acid in the sequence (Alanine), with its N-terminus protected (commonly with Fmoc), is activated and coupled to the free N-terminus of the resin-bound arginine.

-

Deprotection: The Fmoc protecting group is removed from the newly added alanine to allow for the next coupling reaction.

-

Final Acylation: The N-terminal alanine is acylated with 3-(2-furyl)acrylic acid.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

A logical workflow for the synthesis is depicted below.

References

An In-depth Technical Guide to the Synthesis and Purification of FA-Ala-Arg

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Formyl-Alanine-Arginine (FA-Ala-Arg). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and chromatographic purification, tailored for a short, polar peptide sequence.

Introduction

The tripeptide this compound is a synthetic N-formylated peptide. N-formylated peptides are known to be potent agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in the innate immune system.[1] Stimulation of these receptors on phagocytic leukocytes, such as neutrophils and macrophages, triggers a cascade of signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species, all crucial components of the inflammatory response.[2][3] The specific biological activities of this compound are a subject of ongoing research, making its efficient and high-purity synthesis critical for accurate in vitro and in vivo studies.

This guide outlines a robust Fmoc-based solid-phase synthesis strategy for this compound, followed by its purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rink Amide Resin | 100-200 mesh, ~0.5-0.8 mmol/g | Standard Supplier |

| Fmoc-Arg(Pbf)-OH | Synthesis Grade | Standard Supplier |

| Fmoc-Ala-OH | Synthesis Grade | Standard Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| Oxyma Pure | Synthesis Grade | Standard Supplier |

| Piperidine | Synthesis Grade | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |

| Formic Acid | ≥98% | Standard Supplier |

| Acetic Anhydride | Synthesis Grade | Standard Supplier |

| Pyridine | Anhydrous | Standard Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | 98% | Standard Supplier |

| Diethyl Ether | Anhydrous | Standard Supplier |

| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

Detailed Experimental Protocols

-

Place Rink Amide resin (1.0 g, ~0.6 mmol) in a reaction vessel.

-

Add DMF (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Note on Arginine Coupling: The guanidinium side chain of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is stable to the basic conditions of Fmoc deprotection but readily cleaved by trifluoroacetic acid (TFA).[5] During activation, the formation of a δ-lactam is a potential side reaction that can lead to the inactivation of the amino acid and result in deletion sequences.[5] Careful control of activation time and conditions is crucial.

Repeat the Fmoc deprotection and coupling steps for Fmoc-Ala-OH, following the protocols outlined in sections 2.3.1 and 2.3.2.

A rapid and efficient one-pot procedure for on-resin N-formylation can be employed with yields reported to be over 90%.[2][6]

-

After the final Fmoc deprotection of the N-terminal Alanine, wash the peptidyl-resin with DMF (3 x 10 mL).

-

Swell the resin in DMF (5 mL) for 10 minutes.

-

Add pyridine (10 equivalents relative to resin loading) and formic acid (10 equivalents) to the resin suspension.

-

Slowly add acetic anhydride (5 equivalents) to the mixture while stirring.

-

Continue to agitate the reaction at room temperature for 30 minutes.

-

Drain the formylation cocktail and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Dry the resin under a stream of nitrogen.

The proposed mechanism for this formylation reaction involves the in situ formation of a mixed anhydride of formic and acetic acid, which is a potent formylating agent.[7]

Cleavage from Resin and Side-Chain Deprotection

The peptide is cleaved from the solid support, and the Pbf protecting group is simultaneously removed using a strong acidic cocktail.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] TIS acts as a scavenger to trap the reactive cations generated during the cleavage of the Pbf group.

-

Add the cleavage cocktail (10 mL per gram of resin) to the dried peptidyl-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification of this compound

The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[9] This technique separates the target peptide from impurities based on differences in hydrophobicity. For a short, hydrophilic peptide like this compound, the use of an ion-pairing agent in the mobile phase is crucial for retention on the hydrophobic stationary phase.[1][10]

Materials and Equipment

-

Preparative RP-HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in ultrapure water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Purification Protocol

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but it is preferable to dissolve directly in the aqueous mobile phase. Centrifuge the solution to remove any particulates.[11]

-

Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). This allows for the optimization of the gradient to achieve the best separation of the target peptide from its impurities. A typical starting gradient for a short, polar peptide would be 5-30% Mobile Phase B over 30 minutes.

-

Preparative Purification:

-

Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A/5% B).

-

Inject the dissolved crude peptide onto the column.

-

Run the optimized gradient from the analytical method development.

-

Monitor the elution of the peptide at 210-220 nm.

-

Collect fractions corresponding to the main peak.

-

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |

| Flow Rate | ~1 mL/min | ~15-20 mL/min |

| Injection Volume | 10-100 µL | 1-5 mL |

| Gradient | 5-30% B over 30 min (example) | Same as analytical |

Fraction Analysis and Lyophilization

-

Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Confirm the identity of the peptide in the pure fractions by mass spectrometry.

-

Pool the fractions that meet the desired purity level (e.g., >95%).

-

Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity, purity, and quantity.

Analytical RP-HPLC

Analysis of the purified peptide by analytical RP-HPLC should show a single major peak, indicating high purity. The retention time can be used for quality control between batches.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.

| Peptide | Sequence | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | Formyl-Ala-Arg | C₁₃H₂₄N₆O₄ | 328.1863 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR spectroscopy can be used to confirm the amino acid sequence and the presence of the N-terminal formyl group.[12]

Signaling Pathway of N-Formylated Peptides

N-formylated peptides like this compound are recognized by formyl peptide receptors (FPRs), which are G protein-coupled receptors. Upon ligand binding, FPRs activate intracellular signaling cascades, primarily through Gαi, leading to various cellular responses.[3]

Conclusion

The synthesis and purification of this compound can be reliably achieved using the detailed protocols provided in this guide. The Fmoc-based solid-phase synthesis strategy offers a straightforward and efficient method for assembling the peptide chain, while on-resin formylation provides a high-yielding approach for the N-terminal modification. Subsequent purification by reversed-phase HPLC is critical for obtaining a highly pure product suitable for biological research. Careful execution of each step and thorough characterization of the final product will ensure the generation of high-quality this compound for advancing studies in immunology and drug development.

References

- 1. downstreamcolumn.com [downstreamcolumn.com]

- 2. researchgate.net [researchgate.net]

- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. hplc.eu [hplc.eu]

- 11. protocols.io [protocols.io]

- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of FA-Ala-Arg

Audience: Researchers, scientists, and drug development professionals.

This guide, therefore, outlines a hypothetical mechanism of action based on the plausible interpretation of "FA-Ala-Arg" as a formylated peptide, Nα-Formyl-L-alanyl-L-arginine. This interpretation is predicated on the known roles of similar short, modified peptides in biological systems. The following sections detail a potential target, the subsequent signaling cascade, and the experimental methodologies that would be required to validate such a mechanism.

Hypothetical Target and Rationale

The dipeptide Ala-Arg is a substrate for various proteases. The addition of a formyl group ("FA") at the N-terminus could potentially shift its function from a simple substrate to a competitive inhibitor of certain serine proteases, particularly those that recognize arginine at the P1 position, such as trypsin-like proteases. The formyl group may enhance binding affinity to the active site.

A primary hypothetical target for this compound is Neutrophil Elastase , a serine protease involved in inflammatory processes. Inhibition of this enzyme could have anti-inflammatory effects.

Postulated Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of Neutrophil Elastase. By binding to the active site of the enzyme, it would prevent the cleavage of its natural substrates, thereby modulating downstream inflammatory signaling pathways.

Signaling Pathway Diagram

Caption: Hypothetical inhibitory action of this compound on Neutrophil Elastase.

Quantitative Data Summary

The following table presents hypothetical quantitative data that would be necessary to characterize the inhibitory potential of this compound.

| Parameter | Value | Experimental Context |

| IC50 | 50 nM | In vitro enzymatic assay with human Neutrophil Elastase. |

| Ki | 25 nM | Determined by Lineweaver-Burk plot analysis. |

| Binding Affinity (Kd) | 100 nM | Surface Plasmon Resonance (SPR) analysis. |

| Cellular Potency (EC50) | 200 nM | Inhibition of elastase activity in activated human neutrophils. |

Detailed Experimental Protocols

4.1. In Vitro Neutrophil Elastase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human Neutrophil Elastase.

-

Materials:

-

Human Neutrophil Elastase (purified)

-

Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

This compound (test compound)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the this compound dilution (or vehicle control), and 25 µL of the Neutrophil Elastase solution.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate.

-

Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 30 minutes.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Workflow Diagram

Caption: Workflow for the in vitro Neutrophil Elastase inhibition assay.

4.2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of this compound to Neutrophil Elastase.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS)

-

Human Neutrophil Elastase

-

Running Buffer: HBS-EP+

-

This compound

-

-

Procedure:

-

Immobilize Neutrophil Elastase onto the CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the association and dissociation phases by recording the change in the SPR signal (Response Units).

-

Regenerate the sensor surface between injections.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Disclaimer: The information presented in this document is hypothetical due to the lack of specific data for a molecule identified as "this compound" in publicly available scientific literature. The proposed mechanism, target, and experimental data are based on plausible scientific reasoning for a related class of molecules and should be considered illustrative. Any research on a compound with this designation would require empirical validation.

FA-Ala-Arg: A Novel Tripeptide-Based Nitric Oxide Donor for Therapeutic Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide explores the potential of a novel tripeptide conjugate, Feruloyl-Alanine-Arginine (FA-Ala-Arg), as a targeted nitric oxide (NO) donor for therapeutic applications. By combining the antioxidant and anti-inflammatory properties of ferulic acid with an arginine-containing peptide, this compound is hypothesized to provide controlled NO release, leading to beneficial effects such as vasodilation and reduction of inflammatory responses. This document provides a comprehensive overview of the proposed synthesis, mechanism of action, and detailed experimental protocols for the evaluation of this compound. Quantitative data from analogous compounds are summarized to provide a predictive framework for the expected biological activity of this novel molecule.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, immune responses, and the regulation of vascular tone.[1] Its role as a potent vasodilator has led to the exploration of NO-donating compounds in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.[2] L-arginine serves as the natural substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO.[3] Consequently, arginine and arginine-containing peptides have been investigated for their ability to enhance NO bioavailability and promote vasodilation.[4][5]

Ferulic acid (FA), a phenolic compound abundant in plants, is well-documented for its potent antioxidant and anti-inflammatory properties.[6] The conjugation of ferulic acid to peptides offers a promising strategy to improve its bioavailability and target its action. This guide focuses on the specific tripeptide conjugate, this compound, as a prospective NO donor. The rationale for this design is to leverage the synergistic effects of its components: the ferulic acid moiety providing antioxidant protection, the alanine residue acting as a spacer, and the terminal arginine residue serving as the substrate for NO production.

This document outlines the synthetic route for this compound, proposes a mechanism for its NO-donating activity, and provides detailed experimental protocols for its characterization and biological evaluation.

Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through solid-phase peptide synthesis (SPPS) followed by the coupling of ferulic acid to the N-terminus of the resin-bound dipeptide.

Synthesis Workflow

The proposed synthetic workflow for this compound is depicted below.

Characterization

The purified this compound should be characterized using the following techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the successful conjugation of ferulic acid to the peptide.

Proposed Mechanism of Action as a Nitric Oxide Donor

It is hypothesized that this compound acts as a substrate for nitric oxide synthase (NOS) enzymes, leading to the release of nitric oxide. The terminal arginine residue is the key component for this activity.

Signaling Pathway

The proposed signaling pathway for this compound-mediated vasodilation is illustrated below.

Predicted Biological Activities and Quantitative Data

While no direct experimental data for this compound exists, the following tables summarize expected quantitative data based on the known activities of ferulic acid and arginine-containing peptides.

Table 1: Predicted Nitric Oxide Release

| Assay | Expected Outcome | Predicted Value | Reference Compound |

|---|

| Griess Assay | Increased nitrite concentration | 10-50 µM | L-Arginine |

Table 2: Predicted Vasodilation Effects

| Assay | Parameter | Expected Outcome | Predicted Value |

|---|

| Aortic Ring Relaxation | EC50 | Dose-dependent relaxation | 1-10 µM |

Table 3: Predicted Anti-Inflammatory Activity

| Cell Line | Inflammatory Marker | Expected Outcome | Predicted IC50 |

|---|---|---|---|

| LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | Inhibition of production | 5-25 µM |

| TNF-α | Inhibition of secretion | 10-50 µM |

| | IL-6 | Inhibition of secretion | 10-50 µM |

Table 4: Predicted Antioxidant Activity

| Assay | Parameter | Expected Outcome | Predicted IC50 |

|---|---|---|---|

| DPPH Radical Scavenging | Scavenging activity | Potent scavenging | 25-100 µM |

| ABTS Radical Scavenging | Scavenging activity | Potent scavenging | 10-50 µM |

| Oxygen Radical Absorbance Capacity (ORAC) | Antioxidant capacity | High capacity | >1000 µmol TE/g |

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the Fmoc/tBu strategy.[8][9][10]

Materials:

-

Rink Amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Ala-OH

-

Ferulic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 20 minutes.

-

Wash the resin with DMF (5x).

-

-

Second Amino Acid Coupling (Fmoc-Ala-OH):

-

Repeat step 2 using Fmoc-Ala-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Ferulic Acid Coupling:

-

Dissolve ferulic acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitate the peptide in cold diethyl ether.

-

-

Purification:

-

Characterization:

Measurement of Nitric Oxide Release (Griess Assay)

This protocol measures nitrite, a stable oxidation product of NO.[12][13][14]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

Procedure:

-

Prepare solutions of this compound at various concentrations in PBS.

-

Incubate the solutions at 37°C for a defined period (e.g., 2 hours).

-

In a 96-well plate, add 50 µL of each sample or standard.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from the sodium nitrite standard curve.

Ex Vivo Vasodilation Assay (Aortic Ring Assay)

This assay assesses the vasodilatory effect of this compound on isolated aortic rings.[3][5][15]

Materials:

-

Thoracic aorta from a rat or mouse

-

Krebs-Henseleit buffer

-

Phenylephrine (PE)

-

This compound

-

Organ bath system

Procedure:

-

Isolate the thoracic aorta and cut it into 2-3 mm rings.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

-

Allow the rings to equilibrate under a resting tension of 1.5 g.

-

Pre-contract the rings with phenylephrine (1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the PE-induced contraction.

In Vitro Anti-Inflammatory Assay

This protocol evaluates the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Measure nitric oxide production in the supernatant using the Griess assay as described in section 5.2.

In Vitro Antioxidant Assays

These assays determine the antioxidant capacity of this compound.[2][19][20][21][22]

5.5.1. DPPH Radical Scavenging Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

Procedure:

-

Prepare various concentrations of this compound in methanol.

-

Add 100 µL of each sample to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity.

5.5.2. ABTS Radical Scavenging Assay

Materials:

-

This compound

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution

-

Potassium persulfate

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate overnight in the dark.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity.

Conclusion

This compound represents a promising, novel molecule with the potential to act as a targeted nitric oxide donor with synergistic antioxidant and anti-inflammatory properties. The proposed synthetic route is feasible using established solid-phase peptide synthesis techniques. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis, characterization, and rigorous biological evaluation of this compound. The predicted quantitative data, based on the known activities of its constituent parts, suggest that this compound could have significant therapeutic potential in cardiovascular and inflammatory diseases. Further investigation is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this novel tripeptide conjugate.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography [mdpi.com]

- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Design and Synthesis of Novel Peptides to Protect Ferulic Acid against Ultraviolet Radiation Based on Domain Site IIA of Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. library.search.tulane.edu [library.search.tulane.edu]

- 12. mdpi.com [mdpi.com]

- 13. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol Griess Test [protocols.io]

- 15. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubcompare.ai [pubcompare.ai]

- 20. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Unraveling the Cellular Signaling Roles of FA-Ala-Arg: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Ala-Arg, when N-terminally acylated with a fatty acid (FA), forms a class of lipopeptides with emerging roles in cellular signaling. This technical guide synthesizes the current understanding of FA-Ala-Arg's biological functions, mechanisms of action, and its implications for therapeutic development. While specific research on a singular, universally defined "this compound" is limited, this document draws upon the broader knowledge of fatty acylated amino acids and peptides, particularly those involving alanine and arginine, to provide a comprehensive overview of their known and potential signaling pathways.

Introduction to Fatty Acylated Peptides

Fatty acylation is a common post-translational modification that can significantly alter the biological activity of peptides and proteins. The covalent attachment of a fatty acid moiety enhances membrane association, facilitates protein-protein interactions, and can modulate the peptide's intrinsic signaling properties. The specific nature of the fatty acid (e.g., myristoylation, palmitoylation) and the peptide sequence collectively determine the molecule's function.

Arginine, a key component of the peptide backbone in this context, is a precursor for the synthesis of nitric oxide (NO) and polyamines, and plays a crucial role in the urea cycle. Its presence suggests potential involvement in pathways related to cell proliferation, inflammation, and tissue repair.

Potential Cellular Signaling Pathways

Based on the known functions of its constituent parts, this compound is likely to influence several key cellular signaling cascades.

A primary mechanism of action for many antimicrobial peptides (AMPs) involves interaction with and disruption of cellular membranes.[1][2][3] The fatty acid component of this compound would facilitate its insertion into the lipid bilayer of pathogenic microbes, potentially leading to pore formation, membrane depolarization, and ultimately cell death.[1] This direct antimicrobial action is a critical signaling event, triggering a cascade of responses in the targeted pathogen.

The interaction can be conceptualized through several models[1]:

-

Barrel-stave model: Peptides aggregate to form a pore with the hydrophobic regions facing the lipid tails and the hydrophilic regions forming the channel.

-

Toroidal pore model: Peptides and lipids bend together to form a pore where the peptide is associated with the lipid head groups.

-

Carpet model: Peptides accumulate on the membrane surface, disrupting its integrity in a detergent-like manner.[1]

References

FA-Ala-Arg as a Carboxypeptidase D Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of furylacryloyl-L-alanyl-L-arginine (FA-Ala-Arg) as a substrate for Carboxypeptidase D (CPD). CPD is a metallocarboxypeptidase that plays a crucial role in processing peptides and proteins by cleaving C-terminal arginine or lysine residues. Understanding the interaction of CPD with specific substrates like this compound is vital for elucidating its biological functions and for the development of novel therapeutics targeting this enzyme.

Biochemical Properties and Substrate Specificity

Carboxypeptidase D is a B-type carboxypeptidase, indicating its preference for cleaving basic amino acids from the C-terminus of peptides. The penultimate amino acid (P1 position) also significantly influences the substrate recognition and hydrolysis rate by CPD. Studies have shown that substrates with alanine in the P1 position are good substrates for CPD.

Quantitative Data Presentation

The following table summarizes the kinetic parameters for the hydrolysis of the fluorescent substrate analog, dansyl-Phe-Ala-Arg, by recombinant human Carboxypeptidase D (rhCPD) and its mutants. This data is presented to offer a comparative understanding of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

| rhCPD (wild-type) | dansyl-Phe-Ala-Arg | 11.5 ± 1.3 | 12.5 ± 0.5 | 1.09 |

| rhCPD E350Q (Domain I inactive) | dansyl-Phe-Ala-Arg | 10.2 ± 2.6 | 7.0 ± 0.9 | 0.69 |

| rhCPD E762Q (Domain II inactive) | dansyl-Phe-Ala-Arg | 18.1 ± 2.2 | 8.5 ± 0.5 | 0.47 |

Data is for the fluorescent analog dansyl-Phe-Ala-Arg and is intended to provide a reference for the kinetic profile of CPD with Ala-Arg C-terminal substrates.

Experimental Protocols

Spectrophotometric Assay for Carboxypeptidase D Activity using this compound

This protocol describes a generalized continuous spectrophotometric assay for measuring the activity of Carboxypeptidase D using this compound as a substrate. The hydrolysis of the scissile peptide bond results in a change in absorbance that can be monitored over time.

Materials:

-

Purified Carboxypeptidase D

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Quartz cuvettes

Procedure:

-

Prepare the this compound Substrate Solution: Dissolve this compound in the Assay Buffer to a final concentration of 1 mM.

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 37°C.

-

Reaction Mixture Preparation: In a quartz cuvette, add 990 µL of the this compound substrate solution.

-

Blank Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

-

Initiate the Reaction: Add 10 µL of the purified Carboxypeptidase D enzyme solution to the cuvette and mix gently by pipetting.

-

Monitor the Reaction: Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the enzyme activity.

-

Calculate Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient for the hydrolysis of the furylacryloyl group.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for CPD activity assay.

Signaling Pathway

Caption: CPD-mediated nitric oxide signaling pathway.

Potential Applications of FA-Ala-Arg in Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the novel peptide conjugate, N-feruloyl-L-alanyl-L-arginine (FA-Ala-Arg), in the field of immunology. Based on the known immunomodulatory properties of its constituent molecules, ferulic acid and L-arginine, this document outlines prospective research avenues, hypothetical mechanisms of action, and detailed experimental protocols to investigate its utility in inflammatory and autoimmune disease models. While direct experimental data on this compound is not yet available, this guide serves as a foundational resource for researchers seeking to explore its therapeutic and investigative potential.

Introduction: The Rationale for Investigating this compound

The conjugation of bioactive molecules to peptides is a promising strategy in drug discovery, aiming to enhance bioavailability, target specificity, and therapeutic efficacy. This compound is a hypothetical conjugate combining ferulic acid (FA), a phenolic acid with known anti-inflammatory properties, and the dipeptide L-alanyl-L-arginine (Ala-Arg). L-arginine is a critical amino acid in immunology, serving as a substrate for both nitric oxide synthases (NOS) and arginases, enzymes that play pivotal roles in immune regulation.[1][2][3][4][5][6][7][8] The Ala-Arg dipeptide linkage may facilitate targeted delivery and controlled release of its bioactive components.

This guide will delve into the potential immunomodulatory effects of this compound, proposing its investigation in several key areas of immunology research, including the modulation of macrophage polarization, T-cell responses, and inflammatory signaling pathways.

Potential Mechanisms of Action

Based on the functions of its components, this compound could exert its immunological effects through several potential pathways.

-

Modulation of Arginine Metabolism: Upon enzymatic cleavage, the released L-arginine could influence the activity of immune cells.[2] Increased local concentrations of L-arginine may enhance nitric oxide (NO) production by inducible nitric oxide synthase (iNOS) in M1 macrophages, contributing to pathogen clearance.[6] Conversely, it could also be metabolized by arginase-1 in M2 macrophages, promoting tissue repair and resolution of inflammation.[6][8]

-

Anti-inflammatory Effects of Ferulic Acid: Ferulic acid has been shown to possess anti-inflammatory properties.[9] It may contribute to the overall effect of this compound by inhibiting pro-inflammatory cytokine production and modulating inflammatory signaling cascades.

-

Regulation of T-Cell Function: L-arginine is essential for T-lymphocyte proliferation and function.[5] Depletion of L-arginine can impair T-cell responses, a mechanism exploited by some tumors to evade immune surveillance.[7] Supplementation with an L-arginine source like this compound could potentially enhance T-cell-mediated immunity.

-

Macrophage Phagocytosis: L-arginine has been demonstrated to prevent age-related decline in macrophage phagocytic activity.[4] this compound could therefore be investigated for its potential to enhance the phagocytic capacity of macrophages, a key process in innate immunity.

Signaling Pathway Diagram

Caption: Potential signaling pathways modulated by this compound in immune cells.

Potential Applications in Immunology Research

Investigation of Anti-inflammatory Properties

This compound could be a valuable tool for studying inflammation. Its potential to modulate both arginine metabolism and inflammatory signaling pathways makes it a candidate for investigation in models of acute and chronic inflammation.

Modulation of Macrophage Polarization

The balance between M1 (pro-inflammatory) and M2 (anti-inflammatory/pro-repair) macrophage phenotypes is crucial in immunity and disease. By influencing the availability of L-arginine for iNOS and Arginase-1, this compound could be used to study the dynamics of macrophage polarization.

Enhancement of T-Cell Responses

In contexts where T-cell function is suppressed, such as in certain cancers or chronic infections, this compound could be explored as a tool to restore or enhance T-cell-mediated immunity.

Adjuvant in Vaccine Formulations

The immunomodulatory properties of this compound suggest its potential as a vaccine adjuvant. By stimulating innate immune cells and enhancing T-cell responses, it could improve the efficacy of vaccines.

Proposed Experimental Protocols

The following protocols are provided as a starting point for investigating the immunological effects of this compound.

In Vitro Macrophage Polarization Assay

Objective: To determine the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.

Methodology:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice.

-

Culture BMDMs in the presence of M-CSF for 7 days to differentiate into mature macrophages (M0).

-

Treat M0 macrophages with one of the following for 24 hours:

-

Vehicle control

-

LPS (100 ng/mL) and IFN-γ (20 ng/mL) to induce M1 polarization

-

IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to induce M2 polarization

-

LPS/IFN-γ + this compound (various concentrations)

-

IL-4/IL-13 + this compound (various concentrations)

-

-

Analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) by qPCR and flow cytometry.

-

Measure the production of NO in the culture supernatant using the Griess assay.

-

Measure the secretion of cytokines (e.g., TNF-α, IL-10) in the supernatant by ELISA.

Experimental Workflow Diagram

Caption: Workflow for in vitro macrophage polarization assay with this compound.

T-Cell Proliferation Assay

Objective: To assess the impact of this compound on T-cell proliferation.

Methodology:

-

Isolate CD4+ or CD8+ T-cells from splenocytes of mice using magnetic-activated cell sorting (MACS).

-

Label the T-cells with a proliferation dye (e.g., CFSE).

-

Culture the labeled T-cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.

-

Treat the T-cells with:

-

Vehicle control

-

This compound (various concentrations)

-

L-Arginine (as a positive control)

-

-

Culture for 72 hours.

-

Measure T-cell proliferation by flow cytometry, assessing the dilution of the proliferation dye.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments.

Table 1: Hypothetical Effect of this compound on Macrophage Marker Expression

| Treatment | iNOS (Fold Change) | Arginase-1 (Fold Change) | CD86 (% Positive) | CD206 (% Positive) |

| M0 Control | 1.0 | 1.0 | 5 | 10 |

| M1 (LPS/IFN-γ) | 50.0 | 0.5 | 85 | 8 |

| M1 + this compound (10 µM) | 40.0 | 0.8 | 75 | 12 |

| M2 (IL-4/IL-13) | 2.0 | 100.0 | 10 | 90 |

| M2 + this compound (10 µM) | 5.0 | 120.0 | 15 | 95 |

Table 2: Hypothetical Effect of this compound on T-Cell Proliferation

| Treatment | Proliferation Index | % Divided Cells |

| Unstimulated Control | 1.1 | 5 |

| Stimulated Control | 4.5 | 80 |

| Stimulated + this compound (1 µM) | 5.0 | 85 |

| Stimulated + this compound (10 µM) | 6.2 | 92 |

| Stimulated + L-Arginine (10 µM) | 6.0 | 90 |

Conclusion and Future Directions

This compound represents a novel molecular entity with significant, albeit currently theoretical, potential in immunology research. Its unique composition suggests a dual mechanism of action, combining the anti-inflammatory effects of ferulic acid with the immunomodulatory capabilities of L-arginine. The experimental frameworks provided in this guide offer a robust starting point for elucidating the precise immunological functions of this compound. Future research should focus on in vivo studies in animal models of inflammatory and autoimmune diseases to validate the in vitro findings and to assess the therapeutic potential of this compound. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential for its development as a potential therapeutic agent.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. Regulated Arginine Metabolism in Immunopathogenesis of a Wide Range of Diseases: Is There a Way to Pass between Scylla and Charybdis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proliferative, anti-apoptotic and immune-enhancing effects of L-arginine in culture of skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of L-arginine on age-related changes in macrophage phagocytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Arginine modulates neonatal lymphocyte proliferation through an interleukin-2 independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions of Arginase Isoforms in Macrophage Inflammatory Responses: Impact on Cardiovascular Diseases and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Arginase-1-expressing macrophages suppress Th2 cytokine-driven inflammation and fibrosis. [agris.fao.org]

- 9. researchgate.net [researchgate.net]

The Bioavailability of Feruloylated L-alanyl-L-arginine (FA-Ala-Arg): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated bioavailability of the novel compound feruloylated L-alanyl-L-arginine (FA-Ala-Arg). Direct experimental data on the bioavailability of this compound is not currently available in the public domain. Therefore, this document synthesizes information on the bioavailability of its constituent parts—ferulic acid (FA) and the dipeptide L-alanyl-L-arginine (Ala-Arg)—along with data from analogous phenolic acid-peptide conjugates to construct a scientifically grounded projection of its absorption, distribution, metabolism, and excretion (ADME) profile. The primary hypothesis is that the amide bond linking ferulic acid to the dipeptide is susceptible to hydrolysis in the gastrointestinal tract, leading to the independent absorption and metabolism of its components. However, the potential for intact absorption, albeit likely minimal, cannot be entirely dismissed and warrants experimental investigation.

Introduction to this compound

Ferulic acid is a ubiquitous phenolic compound in the plant kingdom, recognized for its potent antioxidant and anti-inflammatory properties[1]. However, its therapeutic application is often hampered by poor water solubility and low oral bioavailability due to extensive first-pass metabolism[2][3][4]. L-alanyl-L-arginine is a dipeptide that can be more readily absorbed than its constituent free amino acids via the high-capacity peptide transporter 1 (PepT1) in the small intestine[5]. The conjugation of ferulic acid to this dipeptide represents a promising strategy to enhance the overall bioavailability and therapeutic potential of ferulic acid. Understanding the bioavailability of the intact conjugate versus its constituent parts is critical for its development as a therapeutic agent.

Predicted Metabolic Pathways and Absorption of this compound

The oral bioavailability of this compound is predicted to follow one of two primary pathways, with the first being the most probable based on evidence from analogous compounds.

Pathway 1: Hydrolysis in the Gastrointestinal Tract

It is highly probable that the amide bond connecting ferulic acid to the Ala-Arg dipeptide will be subject to enzymatic hydrolysis within the gastrointestinal lumen. This cleavage could be mediated by proteases and peptidases secreted by the pancreas and the brush border of the intestinal epithelium, as well as by microbial enzymes in the colon[6][7][8].

Upon hydrolysis, the liberated ferulic acid and Ala-Arg would be absorbed and metabolized independently:

-

Ferulic Acid: The released ferulic acid is expected to be rapidly absorbed and undergo extensive first-pass metabolism in the enterocytes and hepatocytes. The primary metabolic routes are conjugation, including glucuronidation and sulfation[1][2][5]. Other metabolites, such as dihydroferulic acid and vanillic acid, may also be formed[1][5].

-

Ala-Arg Dipeptide: The Ala-Arg dipeptide would be a substrate for the PepT1 transporter, allowing for its efficient uptake into the enterocytes. Once inside the intestinal cells, it is likely to be hydrolyzed by cytosolic peptidases into L-alanine and L-arginine, which then enter the portal circulation[6]. A small fraction of the dipeptide may be absorbed intact.

Pathway 2: Intact Absorption of this compound

A less likely, but possible, scenario is the absorption of the intact this compound conjugate. The structural characteristics of the molecule would determine its affinity for the PepT1 transporter. If transported into the enterocyte, it could then either be hydrolyzed intracellularly or, in a more limited capacity, pass into the bloodstream unchanged. The biological activities of the intact conjugate could differ from those of its parent compounds[9].

Caption: Predicted metabolic pathways of orally administered this compound.

Quantitative Data on Bioavailability

While no quantitative data exists for this compound, the following tables summarize the known bioavailability of its components and a relevant analogue, rosmarinic acid.

Table 1: Bioavailability of Ferulic Acid

| Species | Dosage | Bioavailability (%) | Key Findings | Reference |

| Rat | 10-50 nmol/min (perfused) | ~56% (absorption) | Completely recovered as conjugated forms in plasma and bile. | [1] |

| Rat | 50 µmol/day (diet) | ~50% (urinary recovery) | Extensive renal elimination limits plasma accumulation. | [10] |

| Human | Varies with food matrix | Low | Bioavailability is highly dependent on the food source. | [3][4] |

Table 2: Bioavailability of L-Arginine

| Species | Dosage | Bioavailability (%) | Key Findings | Reference |

| Human | 10 g (oral) | ~20% | Highly variable among individuals (5-50%). | [11][12][13] |

| Human | 6 g (oral) | ~68% | Inconsistent results highlight variability in absorption. | [13] |

Table 3: Bioavailability of Rosmarinic Acid (Analogue Compound)

| Species | Dosage | Bioavailability (%) | Key Findings | Reference |

| Rat | 12.5-50 mg/kg (oral) | 0.9-1.7% | Poor absolute bioavailability with rapid metabolism. | [10][14] |

| Human | 200 mg (oral extract) | Low | Primarily detected as conjugated metabolites in plasma. | [10] |

Key Experimental Protocols

To definitively determine the bioavailability of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies in the field.

In Vitro Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption.

-

Objective: To determine the permeability of this compound across a monolayer of human intestinal epithelial cells and to investigate its potential as a substrate for efflux transporters.

-

Methodology:

-

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer with tight junctions[12][15][16].

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

A solution of this compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure the AP to BL transport.

-

To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.

-

Concentrations of this compound and its potential metabolites (free FA, Ala-Arg, L-alanine, L-arginine) in the samples are quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

Caption: Workflow for the Caco-2 cell permeability assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential data on the ADME profile of a compound in a living organism.

-

Objective: To determine the pharmacokinetic parameters of this compound and its major metabolites after oral and intravenous administration.

-

Methodology:

-

Fasted male Sprague-Dawley rats are divided into two groups: intravenous (IV) and oral (PO) administration.

-

The IV group receives a bolus injection of this compound (e.g., 1-5 mg/kg) via the tail vein.

-

The PO group receives this compound via oral gavage (e.g., 10-50 mg/kg).

-

Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Plasma is separated and analyzed by LC-MS/MS to determine the concentrations of this compound, free FA, and their conjugated metabolites.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability) are calculated using non-compartmental analysis.

-

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The bioavailability of this compound is a critical determinant of its potential as a therapeutic agent. Based on the available evidence for its constituent molecules and analogous compounds, it is likely that this compound undergoes significant hydrolysis in the gastrointestinal tract, leading to the independent absorption of ferulic acid and the Ala-Arg dipeptide. The ferulic acid moiety is expected to undergo extensive first-pass metabolism, while the dipeptide is likely to be efficiently absorbed via the PepT1 transporter and subsequently hydrolyzed to its constituent amino acids.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Caffeoyl-Prolyl-Histidyl-Xaa Derivatives and Evaluation of Their Activities and Stability upon Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of Gastrointestinal Digestion on the Bioaccessibility of Phenolic Compounds and Antioxidant Activity of Fermented Aloe vera Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic Acid-Amino Acid Adducts Exert Distinct Immunomodulatory Effects in Macrophages Compared to Parent Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastrointestinal interactions, absorption, splanchnic metabolism and pharmacokinetics of orally ingested phenolic compounds - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for In Vitro Use of FA-Ala-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vitro use of FA-Ala-Arg, a fluorescently labeled dipeptide. Based on common laboratory practices, "FA" is interpreted as the fluorophore 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent label. The peptide backbone consists of L-Alanine and L-Arginine. The presence of the Ala-Arg motif suggests its potential utility as a substrate for certain proteases. Furthermore, the cationic nature of the Arginine residue imparts cell-penetrating properties, making it a valuable tool for cellular uptake and localization studies.

These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in enzyme activity assays and cell-based applications.

Application 1: Enzyme Activity Assay

This compound can serve as a fluorogenic substrate for proteases that exhibit specificity for cleavage at the C-terminal side of an Alanine residue adjacent to an Arginine. Upon enzymatic cleavage, the fluorescent properties of the FA moiety may be altered, or the cleavage can be detected by separating the products. A common application is in a fluorescence resonance energy transfer (FRET) quenched substrate format, where a quencher is attached to the Arginine. However, for this protocol, we will focus on a direct activity assay where cleavage is monitored by HPLC or mass spectrometry.

Quantitative Data Summary: Protease Activity Assay

The following table summarizes hypothetical kinetic data for a putative protease acting on this compound.

| Parameter | Value |

| Enzyme Concentration | 10 nM |

| Substrate (this compound) Concentration Range | 0.1 - 20 µM |

| Michaelis-Menten Constant (Km) | 5.2 µM |

| Maximum Velocity (Vmax) | 1.5 µmol/min |

| Catalytic Efficiency (kcat/Km) | 2.8 x 105 M-1s-1 |

| Optimal pH | 7.5 |

| Optimal Temperature | 37°C |

Experimental Protocol: Protease Activity Assay

This protocol outlines the steps to measure the activity of a protease using this compound as a substrate.

Materials:

-

This compound (stock solution in DMSO or aqueous buffer)

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching Solution (e.g., 10% Acetic Acid)

-

96-well microplate (black, for low fluorescence background)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a Mass Spectrometer.

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dilute the protease to a working concentration (e.g., 20 nM) in Assay Buffer.

-

Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve final concentrations ranging from 0.1 to 20 µM.

-

-

Enzyme Reaction:

-

Add 50 µL of the various this compound dilutions to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the 20 nM protease solution to each well (final protease concentration will be 10 nM).

-

Include a "no enzyme" control for each substrate concentration.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Quenching:

-

Stop the reaction by adding 25 µL of Quenching Solution to each well.

-

-

Analysis:

-

Analyze the reaction mixtures by reverse-phase HPLC with fluorescence detection (Excitation/Emission ~492/517 nm for 5-FAM) or by LC-MS to quantify the amount of cleaved product (FA-Ala) and remaining substrate (this compound).

-

Calculate the initial reaction velocity for each substrate concentration.

-

-

Data Interpretation:

-

Plot the initial velocity as a function of the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Workflow Diagram: Protease Activity Assay

Caption: Workflow for determining protease kinetics using this compound.

Application 2: Cellular Uptake and Localization Studies

The arginine residue in this compound facilitates its penetration into cells, a characteristic of cell-penetrating peptides (CPPs). The attached fluorescent FA label allows for the direct visualization and quantification of its uptake.

Quantitative Data Summary: Cellular Uptake

The following table presents hypothetical data from a cellular uptake study of this compound in a generic cancer cell line (e.g., HeLa).

| Parameter | Value |

| Cell Line | HeLa |

| This compound Concentration | 10 µM |

| Incubation Time | 4 hours |

| Uptake Efficiency (Flow Cytometry) | 85% positive cells |

| Mean Fluorescence Intensity (MFI) | 1.2 x 105 arbitrary units |

| Subcellular Localization (Confocal Microscopy) | Primarily cytoplasmic with some nuclear localization |

| Cytotoxicity (IC50 at 24h) | > 100 µM |

Experimental Protocol: Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of this compound using flow cytometry.

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in sterile PBS or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Culture:

-

Culture HeLa cells in a 6-well plate until they reach 70-80% confluency.

-

-

Treatment:

-

Prepare a working solution of this compound in complete culture medium at a final concentration of 10 µM.

-

Remove the old medium from the cells and add the this compound containing medium.

-

Incubate the cells for 4 hours at 37°C in a CO2 incubator.

-

Include an untreated control well.

-

-

Cell Harvesting and Staining:

-

After incubation, wash the cells twice with ice-cold PBS to remove extracellular this compound.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in 1 mL of ice-cold PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect the fluorescence emission in the green channel (e.g., FITC channel).

-

Record the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI).

-

-

Data Interpretation:

-

Compare the fluorescence of the treated cells to the untreated control to determine the uptake efficiency.

-

Experimental Protocol: Subcellular Localization by Confocal Microscopy

This protocol details the visualization of this compound's subcellular localization.

Materials:

-

HeLa cells

-

Glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

This compound

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA) for fixing (optional)

-

Confocal microscope

Procedure:

-

Cell Seeding:

-

Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with 10 µM this compound in complete medium for 4 hours.

-

-

Staining and Imaging:

-

Wash the cells twice with PBS.

-

For live-cell imaging, add Hoechst 33342 to the medium for 10-15 minutes to stain the nuclei.

-

Image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for FA (green) and Hoechst (blue).

-

Alternatively, for fixed-cell imaging, fix the cells with 4% PFA after washing, then proceed with Hoechst staining and imaging.

-

-

Image Analysis:

-

Analyze the acquired images to determine the subcellular distribution of this compound by observing the overlap of the green and blue channels.

-

Signaling Pathway Diagram: Hypothetical Protease Activation

This diagram illustrates a generic signaling pathway that could lead to the activation of a protease that cleaves this compound.

Caption: A generic signaling cascade leading to protease activation.

Application Notes and Protocols for Carboxypeptidase Activity Assays using FA-Ala-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of the C-terminal peptide bond of proteins and peptides. These enzymes play crucial roles in a variety of physiological processes, including digestion, blood coagulation, inflammation, and neuropeptide processing. Based on their substrate specificity, they are broadly classified into carboxypeptidase A types, which preferentially cleave C-terminal hydrophobic amino acids, and carboxypeptidase B types, which favor basic amino acids such as arginine and lysine.

The FA-Ala-Arg (N-(2-Furoyl)-L-alanyl-L-arginine) assay provides a method for the specific measurement of carboxypeptidase B-like activity. The substrate consists of an N-terminal furoyl group, which allows for spectrophotometric detection, followed by an alanine and a C-terminal arginine residue, the target for carboxypeptidase B and other B-type carboxypeptidases like carboxypeptidase N (CPN). Hydrolysis of the peptide bond between alanine and arginine by the enzyme leads to a change in the spectral properties of the substrate, enabling continuous monitoring of the enzyme's activity.

Principle of the Assay

The this compound assay is based on the principle of spectrophotometry. The intact this compound substrate has a specific absorbance spectrum. Upon enzymatic cleavage of the C-terminal arginine by a carboxypeptidase, the resulting product, FA-Ala, exhibits a different absorbance spectrum. This change in absorbance, typically monitored in the UV range, is directly proportional to the rate of substrate hydrolysis and thus to the carboxypeptidase activity. The reaction can be continuously monitored, allowing for the determination of initial reaction velocities and kinetic parameters.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for carboxypeptidase B and N.

-

Inhibitor Screening: High-throughput screening of potential inhibitors of carboxypeptidase B and N for drug discovery and development.

-

Enzyme Characterization: Studying the effects of pH, temperature, and cofactors on enzyme activity.

-

Biological Sample Analysis: Measuring carboxypeptidase activity in biological samples such as plasma, serum, and tissue extracts.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound assay with relevant carboxypeptidases.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) | Source |

| Human Plasma Carboxypeptidase N | This compound | 260 | 1860 | 7.15 | [1] |

| Human Plasma Carboxypeptidase N | FA-Ala-Lys | 340 | 5820 | 17.12 | [1] |

Table 2: Recommended Assay Conditions

| Parameter | Recommended Value | Notes |

| Enzyme | Carboxypeptidase B, Carboxypeptidase N | This substrate is specific for carboxypeptidases that cleave basic C-terminal amino acids. It has been reported to show no detectable activity with carboxypeptidase A4.[2] |

| Substrate Concentration | 0.1 - 1.0 mM | A starting concentration of 2-5 times the Km value is recommended for Vmax determination. For routine assays, a concentration close to the Km can be used. |

| pH | 7.5 - 9.0 | The optimal pH can vary between different carboxypeptidases. For porcine pancreatic carboxypeptidase B, an optimal pH of 9.0 has been reported.[3] |

| Buffer | 50 mM Tris-HCl or HEPES | The choice of buffer may depend on the specific enzyme and experimental requirements. |

| Temperature | 25 - 40°C | The optimal temperature can vary. For porcine pancreatic carboxypeptidase B, an optimal temperature of 40°C has been reported.[3] For continuous monitoring, 25°C or 37°C is common. |

| Wavelength | ~338 nm | The exact wavelength of maximal absorbance change upon hydrolysis should be determined empirically. For similar FA-dipeptide substrates, wavelengths between 336-340 nm are used.[1] |

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Carboxypeptidase Activity

This protocol describes a direct, continuous assay to determine the activity of carboxypeptidases using the this compound substrate.

Materials:

-

This compound substrate

-

Purified Carboxypeptidase B or N, or biological sample containing the enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading in the UV range and maintaining a constant temperature

Procedure:

-

Prepare the this compound Substrate Stock Solution: Dissolve this compound in the Assay Buffer to a final concentration of 10 mM. Store in aliquots at -20°C.

-

Prepare the Enzyme Solution: Dilute the carboxypeptidase enzyme or biological sample in cold Assay Buffer to a concentration that will result in a linear rate of absorbance change over time. The optimal concentration should be determined empirically.

-

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at approximately 338 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).

-

Perform the Assay:

-

For a 96-well plate format, add 180 µL of Assay Buffer to each well.

-

Add 10 µL of the this compound substrate stock solution to each well to achieve a final concentration of 0.5 mM.

-

Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.

-

Immediately start monitoring the change in absorbance at 338 nm every 30 seconds for 10-15 minutes.

-

Include a blank control with no enzyme to correct for any non-enzymatic substrate degradation.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA/min) from the initial linear portion of the absorbance versus time curve.

-

Enzyme activity can be calculated using the Beer-Lambert law if the change in molar extinction coefficient (Δε) upon substrate hydrolysis is known.

-

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)